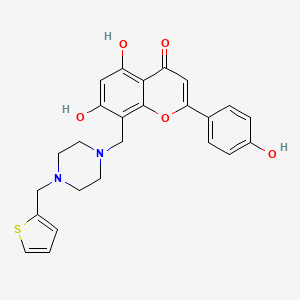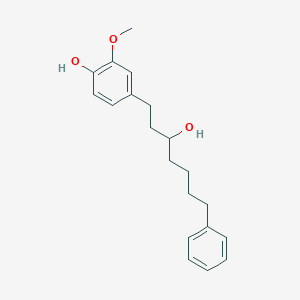
Bdp-nac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
BDP-NAC is synthesized through a series of chemical reactions involving the conjugation of N-acetyl cysteine to a benzyl disulfide-based compound. The synthesis involves the deprotection of a boronic acid pinacol ester functionality by hydrogen peroxide, leading to the formation of the desired persulfide donor . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product .
化学反応の分析
BDP-NAC undergoes several types of chemical reactions, including:
Reduction: The persulfide donor can be reduced to its corresponding thiol form under certain conditions.
Substitution: The benzyl disulfide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, thiols, and nucleophiles. The major products formed from these reactions are the persulfide of N-acetyl cysteine and its corresponding thiol derivatives .
科学的研究の応用
BDP-NAC has a wide range of scientific research applications, including:
作用機序
BDP-NAC exerts its effects through the release of the persulfide of N-acetyl cysteine in response to reactive oxygen species. The persulfide interacts with cellular targets, such as protein thiols, to mitigate oxidative damage and restore cellular redox balance . The molecular pathways involved include the activation of antioxidant defense mechanisms and the inhibition of oxidative stress-induced cell death .
類似化合物との比較
BDP-NAC is unique compared to other persulfide donors due to its selective response to hydrogen peroxide and its sustained release of the persulfide of N-acetyl cysteine . Similar compounds include:
Sodium sulfide: A common hydrogen sulfide donor with less selectivity towards reactive oxygen species.
Carbonyl sulfide-releasing compounds: These compounds release carbonyl sulfide instead of persulfides and have distinct physiological effects.
This compound’s unique properties make it a valuable tool for studying the therapeutic potential of persulfides and their role in redox biology .
特性
分子式 |
C18H26BNO5S2 |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C18H26BNO5S2/c1-12(21)20-15(16(22)23)11-27-26-10-13-6-8-14(9-7-13)19-24-17(2,3)18(4,5)25-19/h6-9,15H,10-11H2,1-5H3,(H,20,21)(H,22,23)/t15-/m1/s1 |
InChIキー |
DWYXPNQQWSCJFO-OAHLLOKOSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSSC[C@H](C(=O)O)NC(=O)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSSCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)
![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,21,23,26,28(40),30,32,35-heptadecaene](/img/structure/B11933069.png)
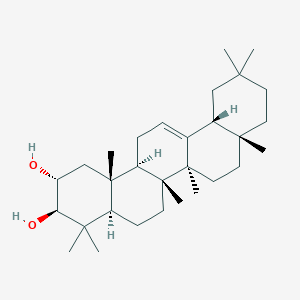

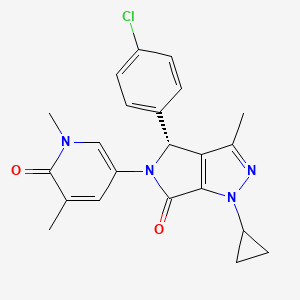
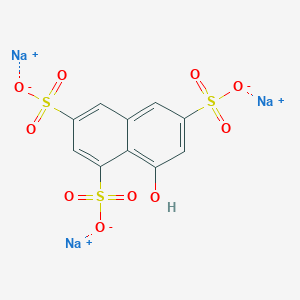

![2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11933092.png)

![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)
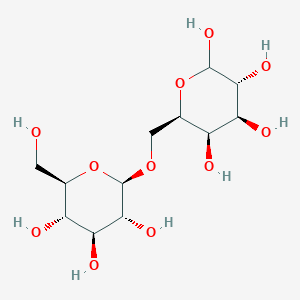
![4-[[4-(2-amino-1,3-thiazol-5-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-N,N-dimethylbenzamide](/img/structure/B11933128.png)
